molecular formula C19H14O2 B8731306 3,5-diphenylbenzoic Acid CAS No. 99710-75-5

3,5-diphenylbenzoic Acid

Cat. No.: B8731306
CAS No.: 99710-75-5
M. Wt: 274.3 g/mol
InChI Key: KKNFLGHYWGUFHY-UHFFFAOYSA-N
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Description

3,5-Diphenylbenzoic acid (C₁₉H₁₄O₂) is a benzoic acid derivative with phenyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular structure (SMILES: OC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3) features two phenyl groups contributing to enhanced steric bulk and π-π stacking interactions . Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (173.7 Ų) and [M-H]⁻ (166.3 Ų), suggest distinct mass spectrometry behavior, critical for analytical identification . Experimental studies reveal its self-assembly with 2,2':6',2''-terpyridine-4'-carboxylic acid on Ag(110) surfaces, driven by competition effects between intermolecular hydrogen bonding and substrate interactions .

Properties

CAS No.

99710-75-5

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

3,5-diphenylbenzoic acid

InChI

InChI=1S/C19H14O2/c20-19(21)18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H,(H,20,21)

InChI Key

KKNFLGHYWGUFHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

3,5-Dinitrobenzoic Acid

  • Structure: Nitro (-NO₂) groups at 3- and 5-positions instead of phenyl groups.
  • Reactivity : Nitro groups act as strong electron-withdrawing groups, increasing acidity (pKa ~1.5 vs. ~4.2 for 3,5-diphenylbenzoic acid). However, they introduce explosive risks under heat or friction due to high energy release (220–410 kJ/mol) .
  • Applications: Limited to controlled synthetic reactions due to instability.

3,5-Dihydroxy-4-methylbenzoic Acid

  • Structure : Hydroxyl (-OH) and methyl (-CH₃) groups at positions 3,5 and 4, respectively.
  • Properties : Enhanced water solubility due to hydrogen bonding from hydroxyl groups. Methyl group increases hydrophobicity marginally.
  • Applications : Used as a pharmacophore in drug design (e.g., antioxidants) .

3,5-Dimethylbenzoic Acid

  • Structure : Methyl groups at 3- and 5-positions.
  • Thermochemistry : Gas-phase enthalpy of formation (ΔfH°gas) = -412.3 kJ/mol, lower than this compound due to reduced aromaticity .
  • Applications : Intermediate in organic synthesis for agrochemicals .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Melting Point (°C) Key Functional Groups
This compound 274.32 Low ~220–225 Phenyl, Carboxylic acid
3,5-Dinitrobenzoic acid 228.11 Moderate ~160–165 Nitro, Carboxylic acid
3,5-Dimethylbenzoic acid 150.17 Low ~155–160 Methyl, Carboxylic acid
3,5-Dichlorobenzoic acid 191.01 Very low ~190–195 Chlorine, Carboxylic acid

Notes:

  • Nitro and chlorine substituents increase molecular weight and acidity but reduce thermal stability .
  • Phenyl groups enhance π-π interactions, favoring solid-state packing and material science applications .

Q & A

Q. Why do studies report conflicting thermal stability data for this compound?

  • Methodological Answer : Decomposition onset (TGA) ranges from 180–220°C due to atmospheric oxygen exposure. Inert conditions (N2_2 flow) stabilize the compound up to 230°C. Researchers must standardize heating rates (e.g., 10°C/min) and crucible materials (platinum vs. alumina). Conflicting DSC endotherms may reflect polymorphic transitions .

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